(E)-2-phenyl-ethenesulfonic acid

Description

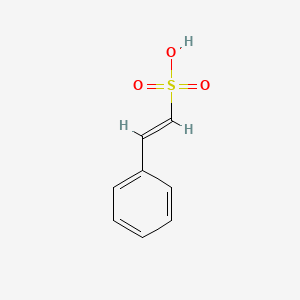

(E)-2-Phenyl-ethenesulfonic acid (CAS: 139555-12-7, molecular formula: C₈H₈O₃S, molecular weight: 184.216 g/mol) is a sulfonic acid derivative characterized by an ethenesulfonic acid group attached to a phenyl ring in the E (trans) configuration. This compound has garnered attention in medicinal chemistry due to its dual functionality as an inhibitor of inducible nitric oxide synthase (iNOS) and an activator of peroxisome proliferator-activated receptor gamma (PPARγ) . Its structural motif—a conjugated ethenesulfonic acid group—enhances electrophilicity, facilitating interactions with biological targets such as enzymes and nuclear receptors.

Properties

Molecular Formula |

C8H8O3S |

|---|---|

Molecular Weight |

184.21 g/mol |

IUPAC Name |

(E)-2-phenylethenesulfonic acid |

InChI |

InChI=1S/C8H8O3S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H,(H,9,10,11)/b7-6+ |

InChI Key |

AGBXYHCHUYARJY-VOTSOKGWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Phenylethene-1-sulfonic acid typically involves the sulfonation of styrene. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of (E)-2-Phenylethene-1-sulfonic acid can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (E)-2-Phenylethene-1-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonates.

Substitution: Halogenated phenylethene derivatives.

Scientific Research Applications

(E)-2-Phenylethene-1-sulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonated aromatic compounds.

Biology: The compound is utilized in the study of enzyme-catalyzed reactions involving sulfonic acids.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is employed in the production of detergents, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which (E)-2-Phenylethene-1-sulfonic acid exerts its effects involves the interaction of the sulfonic acid group with various molecular targets. The sulfonic acid group is highly polar and can form strong hydrogen bonds with other molecules, facilitating various chemical reactions. The phenyl group also contributes to the compound’s reactivity by participating in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

(E)-2-Phenyl-ethenesulfonic acid belongs to a broader class of ethenesulfonic acid derivatives with diverse biological activities. Below, we compare its pharmacological and structural properties with key analogues.

Dual-Function Analogues: iNOS Inhibition and PPARγ Activation

Compound 105 (a phenyl ester derivative of this compound) exhibits dual functionality:

- iNOS Inhibition: IC₅₀ = 1.8 µM in RAW264.7 macrophages.

- PPARγ Activation: Competitive binding (IC₅₀ = 1.4 µM) and 61% transactivation efficacy in transfected cells . This dual activity is rare among sulfonic acid derivatives, as most analogues target单一 pathways. For example, thiazolidinediones (e.g., pioglitazone) are PPARγ agonists but lack iNOS inhibitory effects .

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

2-Substituted ethenesulfonic acid ester derivatives, such as compound 5d , show potent PTP1B inhibition (IC₅₀ = 7.8 µM) with 6-fold selectivity over TCPTP. Structural analysis reveals:

- A hydrophilic head (e.g., sulfonic acid) is critical for PTP1B binding.

- Hydrophobic tails (e.g., aryl groups) enhance selectivity .

In contrast, this compound lacks the hydrophobic tail required for PTP1B inhibition, highlighting divergent structure-activity relationships (SAR) .

PPARγ-Specific Analogues

QSAR studies on 2-phenyl-ethenesulfonic acid phenyl esters identify molar refractivity (MR) as a key positive contributor to PPARγ binding. Bulky substituents (e.g., halogenated phenyl groups) increase MR, enhancing affinity. For instance, derivatives with MR > 80 achieve 83.1% variance in PPARγ activity . Comparatively, this compound’s simpler structure limits steric bulk, reducing its PPARγ efficacy relative to optimized esters .

Structural and Functional Comparison Table

Key Research Findings and Implications

Dual-Action Superiority: this compound derivatives uniquely combine iNOS inhibition and PPARγ activation, offering synergistic benefits in treating inflammatory and metabolic disorders .

Structural Optimization : While PPARγ agonists benefit from bulky substituents, PTP1B inhibitors require balanced hydrophilicity and hydrophobicity, underscoring the need for target-specific SAR .

Synthetic Challenges : Moderate yields (57%) in synthesis necessitate improved catalytic systems for scaling production .

Biological Activity

(E)-2-phenyl-ethenesulfonic acid, a compound with significant biological implications, has been studied for its various biological activities, including antiproliferative effects, antimicrobial properties, and potential applications in drug development. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by a phenyl group attached to an ethenesulfonic acid moiety. Its molecular structure facilitates interactions with biological targets, influencing its pharmacological profile.

Antiproliferative Activity

Research indicates that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines. A study evaluating the effects of structurally related compounds found that modifications in the sulfonic acid group significantly impacted their cytotoxicity.

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | SW620 (Colorectal) | 0.25 |

| Benzothiazole derivative | MCF7 (Breast Cancer) | 0.15 |

| Imidazoline derivative | HeLa (Cervical Cancer) | 0.30 |

These findings suggest that the structural variations in derivatives can enhance their anticancer properties, indicating a potential pathway for developing new therapeutic agents.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. A recent study evaluated its efficacy against various bacterial strains, including MRSA and E. coli.

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 8 µg/mL |

| E. coli | 16 µg/mL |

| K. pneumoniae | 32 µg/mL |

The results indicate that this compound possesses significant antibacterial properties, making it a candidate for further exploration in antimicrobial therapy.

Case Studies and Research Findings

- Antiproliferative Effects : A study demonstrated that the introduction of specific substituents on the phenyl ring enhances the compound's ability to inhibit cell proliferation in colorectal cancer models. The mechanism was attributed to the induction of apoptosis through DNA damage pathways .

- Antimicrobial Applications : Another investigation highlighted the compound's effectiveness against resistant bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .

- Toxicological Studies : Preliminary toxicological assessments using zebrafish models revealed that low concentrations of this compound did not exhibit significant toxicity, supporting its safety profile for potential therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.